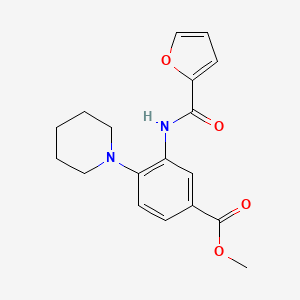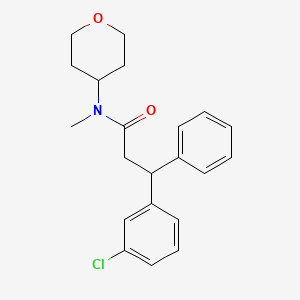![molecular formula C18H18N2O6 B6115420 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B6115420.png)
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid, also known as ENPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ENPA is a derivative of the amino acid proline and has been synthesized through various methods.
科学的研究の応用
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, specifically in breast cancer and melanoma cells. 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has also been studied for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage.
作用機序
The mechanism of action of 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid is not fully understood, but it is believed to involve the inhibition of angiogenesis, the process by which new blood vessels are formed. 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been shown to inhibit the expression of vascular endothelial growth factor, which plays a crucial role in angiogenesis. Additionally, 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been shown to have low toxicity levels in vitro and in vivo, making it a promising candidate for further research. However, it has been shown to have some cytotoxic effects on normal cells at higher concentrations. 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has also been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has several advantages for lab experiments, including its high purity and stability, as well as its low toxicity levels. However, its synthesis can be complex and time-consuming, and it may not be readily available for all researchers.
将来の方向性
There are several future directions for 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid research, including further studies on its potential applications in cancer research and as a radioprotective agent. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid and its potential side effects on normal cells. Further studies could also explore the potential of 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid as a therapeutic agent for other diseases, such as inflammation and neurodegenerative diseases.
Conclusion
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid is a promising chemical compound that has potential applications in cancer research and as a radioprotective agent. Its synthesis method has been confirmed through various analytical techniques, and its low toxicity levels make it a promising candidate for further research. Future studies could explore its potential as a therapeutic agent for other diseases and further elucidate its mechanism of action.
合成法
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been synthesized through multiple methods, including the reaction of proline with ethoxyphenylacetic acid, followed by nitration and benzoylation. Another method involves the reaction of ethyl 4-aminocrotonate with 4-nitrobenzoyl chloride, followed by hydrogenation and esterification. The synthesis of 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-2-26-15-9-5-12(6-10-15)16(11-17(21)22)19-18(23)13-3-7-14(8-4-13)20(24)25/h3-10,16H,2,11H2,1H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWSEVGWIRJZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-adamantyl)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6115349.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B6115354.png)
![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![N-(2,5-dimethylphenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B6115371.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6115383.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6115396.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6115414.png)
![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)
![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6115435.png)

![1-isobutyl-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6115440.png)